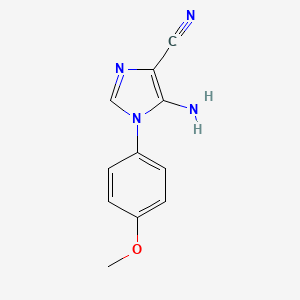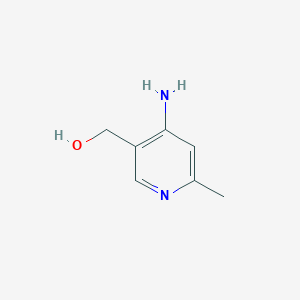
Sarracine N-oxide
Descripción general
Descripción
Sarracine N-oxide is a natural product derived from the plant genus Senecio, belonging to the Asteraceae family . It is a pyrrolizidine alkaloid with the chemical formula C18H27NO6 and a molecular weight of 353.41 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Mecanismo De Acción
Target of Action
Sarracine N-oxide is a natural product of Senecio, Asteraceae
Mode of Action
It is known that n-oxides, in general, are important as pharmacological or toxicological agents, eg, in the groups of alkaloids, chemotherapeutics, antibiotics, psychotropic drugs, methemoglobin forming compounds, and carcinogenic agents
Biochemical Pathways
This compound is a type of pyrrolizidine alkaloid (PA). The biosynthesis of PAs involves the synthesis of the first specific intermediate by homospermidine synthase . This central PA backbone structure, such as senecionine N-oxide, is modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . .
Result of Action
It is known that on catalytic hydrogenation, sarracine and this compound gave tetrahydrosarracine, which on hydrolysis gave angelic acid and 2-methylbutyric acid
Action Environment
It is known that environmental factors can significantly influence the action of other n-oxides
Análisis Bioquímico
Biochemical Properties
Sarracine N-oxide, like other pyrrolizidine alkaloids, is involved in a series of biochemical reactions. The central structure of these alkaloids, such as this compound, is modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex array of structurally related substances .
Molecular Mechanism
It is known that the modification of the central structure of pyrrolizidine alkaloids, such as this compound, involves specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . These reactions likely play a key role in the molecular mechanism of this compound.
Metabolic Pathways
This compound is part of the metabolic pathways of pyrrolizidine alkaloids. These pathways are highly conserved, but the diversification of secondarily derived pyrrolizidine alkaloids like this compound is extremely plastic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sarracine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents include trifluoroperacetic acid and methyltrioxorhenium (VII) . The general procedure involves the use of a catalyst such as methyltrioxorhenium in methanol, with urea hydrogen peroxide as the oxidant. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Senecio species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Sarracine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylamines and nitrones.
Reduction: It can be reduced using carbon-supported molybdenum-dioxo catalysts in the presence of alcohols.
Substitution: The compound can participate in substitution reactions, particularly involving its esterified, allylic amino-alcohol moiety.
Common Reagents and Conditions:
Oxidation: Trifluoroperacetic acid, methyltrioxorhenium, and urea hydrogen peroxide.
Reduction: Carbon-supported molybdenum-dioxo catalysts and benzyl alcohol.
Major Products:
Oxidation: Hydroxylamines and nitrones.
Reduction: Reduced forms of this compound.
Aplicaciones Científicas De Investigación
Sarracine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of pyrrolizidine alkaloids.
Biology: The compound is studied for its role in plant defense mechanisms against herbivores.
Industry: It is used in the development of natural product-based pesticides and pharmaceuticals.
Comparación Con Compuestos Similares
Sarracine N-oxide is part of a series of structurally related pyrrolizidine alkaloids, including:
- Punctanecine (CAS#145204-91-7)
- Sarracine (CAS#2492-09-3)
- Neosarracine (CAS#136173-26-7)
- Racemodine (CAS#147554-28-7)
- Neosarranicine (CAS#136173-27-8)
- Sarranicine (CAS#136173-25-6)
- Scorpioidine (CAS#80405-18-1)
- 7-Acetylscorpioidine (CAS#80405-17-0)
- Anadoline N-oxide (CAS#28513-29-3)
Uniqueness: this compound is unique due to its specific esterified, allylic amino-alcohol structure, which contributes to its distinct biological activities and chemical reactivity .
Propiedades
IUPAC Name |
[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDVKVQYZTVRF-QGVJZHQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420997 | |
| Record name | SARRACINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19038-27-8 | |
| Record name | SARRACINE N-OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SARRACINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)





![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)

![1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B3032399.png)
